BenchChemオンラインストアへようこそ!

Minocycline-d6

Isotopic Purity LC-MS/MS Stable Isotope Labeling

Minocycline-d6 (CAS 1036070-10-6) is the definitive deuterated internal standard for LC-MS/MS bioanalysis of minocycline in complex matrices (plasma, serum, urine, CSF, tissue homogenates). Unlike unlabeled or structural analog IS, Minocycline-d6 co-elutes with the analyte and corrects for matrix effects, extraction recovery, and ion suppression, ensuring accurate quantitation for FDA/EMA-compliant method validation. Essential for ANDA/NDA submissions and clinical PK studies. ≥95% purity; comprehensive CoA provided.

Molecular Formula C23H27N3O7
Molecular Weight 463.5 g/mol
Cat. No. B12422824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinocycline-d6
Molecular FormulaC23H27N3O7
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C
InChIInChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1/i1D3,2D3
InChIKeyFFTVPQUHLQBXQZ-ZLHZFRHYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Minocycline-d6: Deuterated Internal Standard for Quantitative LC-MS/MS Analysis


Minocycline-d6 (CAS 1036070-10-6) is a deuterium-labeled analog of the second-generation tetracycline antibiotic minocycline, wherein six hydrogen atoms are replaced with deuterium atoms . With a molecular weight of approximately 463.5 g/mol and a purity typically ≥95%, this stable isotope-labeled compound (SIL) is specifically engineered as an internal standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS) . Its primary utility lies in correcting for matrix effects, extraction variability, and ionization efficiency fluctuations during the quantitative analysis of minocycline in complex biological matrices such as plasma, serum, and urine [1].

Why Generic Minocycline or Structural Analogs Cannot Replace Minocycline-d6 in Quantitative Bioanalysis


In LC-MS/MS bioanalysis, the use of a generic, unlabeled minocycline standard or a structural analog such as tetracycline introduces significant quantitative error due to differential matrix effects and extraction recovery [1]. Unlike unlabeled compounds, Minocycline-d6 co-elutes with the analyte, experiencing identical ion suppression or enhancement, thereby normalizing the response and ensuring accurate quantification . Structural analogs, while sometimes used due to availability, fail to correct for these matrix-specific variations, leading to imprecise pharmacokinetic measurements and potential regulatory non-compliance [2]. The selection of Minocycline-d6 is therefore not a preference but a technical necessity for reliable bioanalytical method validation and drug development studies.

Quantitative Differentiation of Minocycline-d6 vs. Unlabeled Minocycline and Alternative Internal Standards


Isotopic Enrichment and Purity: Minocycline-d6 vs. Minocycline-13C,d3

Minocycline-d6 is supplied with a minimum isotopic enrichment of 98% 2H, ensuring that the deuterated form predominates and minimizes spectral interference from the natural abundance isotope envelope of the unlabeled analyte . In contrast, alternative labeled forms such as Minocycline-13C,d3, while also commercially available, are specified only with a purity >95% by HPLC, without a defined isotopic enrichment guarantee for the 13C component . This difference in specification rigor translates to greater confidence in the quantitative accuracy of the d6 internal standard.

Isotopic Purity LC-MS/MS Stable Isotope Labeling

Mass Shift and MRM Transition Differentiation: d6 vs. Unlabeled Minocycline

The incorporation of six deuterium atoms in Minocycline-d6 results in a mass shift of +6 Da relative to unlabeled minocycline. This is exploited in LC-MS/MS multiple reaction monitoring (MRM) to achieve baseline separation of the analyte and internal standard signals [1]. In a clinical pharmacokinetic study, the MRM transitions were m/z 458.3 → 441.0 for minocycline and m/z 464.2 → 447.1 for minocycline-d6 [1]. This 6 Da difference ensures no isotopic cross-talk, which is critical for accurate quantification at low ng/mL concentrations in plasma.

MRM Mass Spectrometry Selectivity

Matrix Effect Correction: SIL-IS vs. Structural Analog Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) like Minocycline-d6 is the regulatory gold standard for correcting variable matrix effects in biological samples [1]. In contrast, a validated HPLC-MS/MS method using tetracycline as a structural analog internal standard for minocycline reported extraction recoveries ranging from 64.3% to 84.6% for the analyte and 64.3% for the IS, with no significant ion suppression noted under those specific conditions [2]. However, class-level inference from the bioanalytical literature indicates that such structural analogs do not universally correct for ion suppression caused by co-eluting phospholipids, as they often exhibit different retention times and ionization characteristics [3]. Minocycline-d6, by virtue of co-eluting with minocycline, experiences the identical matrix environment, thereby normalizing the response and delivering superior accuracy across diverse sample matrices.

Matrix Effect Ion Suppression Recovery

Regulatory Compliance and Traceability: Minocycline-d6 vs. Research-Grade Unlabeled Minocycline

Minocycline-d6 is supplied as a fully characterized reference standard with a Certificate of Analysis (CoA) and is designed for traceability to pharmacopeial standards such as USP or EP . This level of documentation is essential for Abbreviated New Drug Application (ANDA) submissions and other regulated bioanalytical work . In contrast, unlabeled minocycline purchased as a research chemical typically lacks this rigorous characterization and traceability chain, making it unsuitable for GLP/GMP environments without extensive and costly in-house re-characterization.

Regulatory Compliance Traceability Reference Standard

Stability Profile: Minocycline-d6 Demonstrates Extended Shelf-Life

Vendor specifications for Minocycline-d6 (free base) indicate a stability of ≥1 year under recommended storage conditions . This extended shelf-life, common for stable isotope-labeled compounds, reduces the frequency of re-procurement and re-validation of new lots, offering a logistical advantage over unlabeled minocycline, which may have shorter or less well-defined stability windows depending on the formulation.

Stability Shelf-Life Procurement

Optimal Use Cases for Minocycline-d6 in Bioanalytical and Pharmaceutical Workflows


Regulated Bioanalysis for ANDA and NDA Submissions

Minocycline-d6 serves as the definitive internal standard for LC-MS/MS methods requiring FDA or EMA compliance. Its traceability to USP/EP standards and the provision of a comprehensive Certificate of Analysis satisfy regulatory requirements for method validation, ensuring that data generated for Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs) is both accurate and auditable. The +6 Da mass shift [1] provides the necessary selectivity to meet the stringent criteria for cross-talk and interference.

Clinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

In clinical trials, such as the Phase IV ACUMIN study in critically ill patients, Minocycline-d6 enabled the precise quantification of total and unbound plasma minocycline concentrations [1]. Its use corrected for matrix effects inherent in patient plasma, which can vary significantly due to disease state and concomitant medications, thereby ensuring the reliability of population PK models and PK-PD target attainment analyses [1].

Method Development and Validation in Complex Matrices

For laboratories developing new bioanalytical methods in challenging matrices like urine, tissue homogenates, or cerebrospinal fluid, Minocycline-d6 is the preferred internal standard. Its co-elution with the analyte compensates for variable ion suppression from endogenous phospholipids and salts, a critical advantage over structural analogs like tetracycline which may exhibit different matrix effects [2]. This accelerates method development and reduces failure rates during validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Minocycline-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.